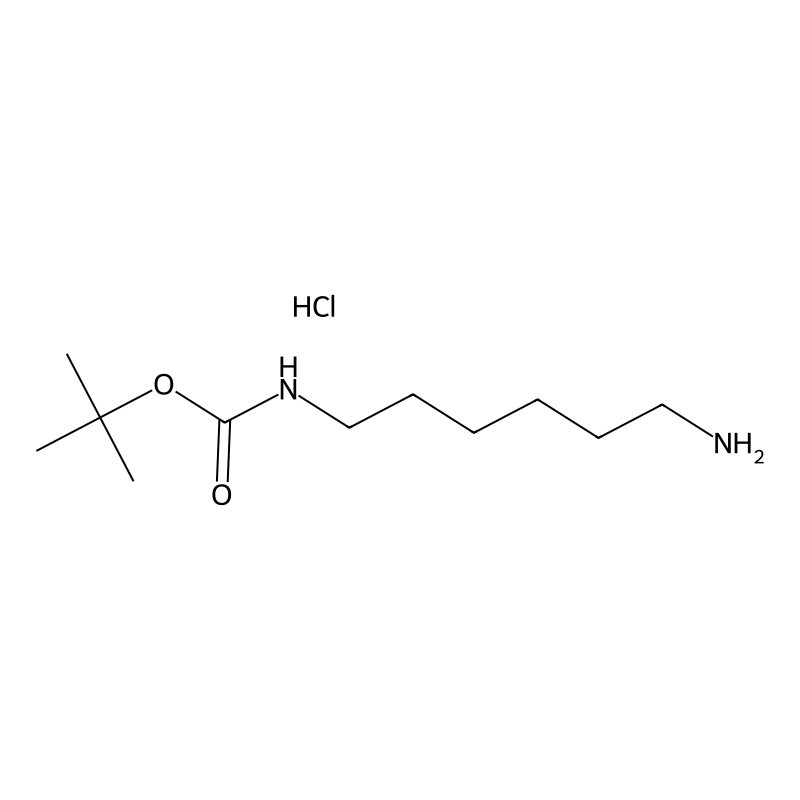

N-Boc-1,6-hexanediamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-Boc-1,6-hexanediamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 252.79 g/mol. It is a derivative of 1,6-hexanediamine, where a tert-butoxycarbonyl (Boc) group is attached to the amino group. This compound appears as a light cream solid and has a melting point ranging from 155 °C to 165 °C . It is soluble in dichloromethane and ethyl acetate, making it useful in various chemical applications .

Synthesis of Functional Materials:

- Biodegradable polymers for drug delivery: N-Boc-1,6-hexanediamine hydrochloride has been employed to synthesize biodegradable poly(disulfide amine)s for gene delivery []. These polymers degrade over time, releasing the encapsulated genes in a controlled manner.

- Multifunctional dendrimers for theranostics: The spacer functionality of N-Boc-1,6-hexanediamine hydrochloride enables the creation of multifunctional dendrimers, molecules with a branched structure. These dendrimers can be used for theranostics, combining therapeutic and diagnostic capabilities [].

- Targeted cancer drugs: N-Boc-1,6-hexanediamine hydrochloride is a building block for polyamide platinum complexes designed to target specific DNA sequences in cancer cells []. This approach holds promise for the development of more effective cancer treatments.

Other Applications:

- Self-assembled monolayers: N-Boc-1,6-hexanediamine hydrochloride can be used to prepare self-assembled monolayers (SAMs) on surfaces. These SAMs resist protein adsorption, making them useful for applications like biosensors and anti-fouling coatings [].

- Electrochemical immunosensors: The spacer arm introduced by N-Boc-1,6-hexanediamine hydrochloride is beneficial in designing electrochemical immunosensors. These sensors can detect specific biomolecules with high sensitivity [].

N-Boc-1,6-hexanediamine hydrochloride is primarily used in organic synthesis. One notable reaction involves its use as a reagent to prepare 1,3-bis[6-(Boc-amino)hexyl]urea by reacting with carbonyl dichloride in the presence of triethylamine . Additionally, it can serve as a building block for the introduction of a C6-spacer in various chemical constructs . Its reactivity stems from the presence of both amine and carbamate functional groups, allowing it to participate in diverse coupling reactions.

The synthesis of N-Boc-1,6-hexanediamine hydrochloride typically involves the protection of the amine group in 1,6-hexanediamine using tert-butoxycarbonyl chloride. The reaction can be performed under basic conditions to facilitate the formation of the Boc-protected amine. The hydrochloride salt form can be obtained by neutralizing the free base with hydrochloric acid .

General Synthesis Steps:- Protection of Amine: React 1,6-hexanediamine with tert-butoxycarbonyl chloride in an organic solvent.

- Formation of Hydrochloride Salt: Treat the resulting N-Boc-1,6-hexanediamine with hydrochloric acid to obtain the hydrochloride form.

N-Boc-1,6-hexanediamine hydrochloride finds utility in several fields:

- Organic Synthesis: As a building block for synthesizing more complex molecules.

- Polymer Chemistry: Used in the synthesis of poly(L-glutamic acid) gadolinium chelates for biomedical applications .

- Bioconjugation: Acts as a spacer or linker in conjugating biomolecules due to its unique structure.

While detailed interaction studies specifically involving N-Boc-1,6-hexanediamine hydrochloride are scarce, its structural characteristics suggest potential interactions with various biomolecules. Compounds with similar structures often participate in hydrogen bonding and ionic interactions due to their amine functionalities. These properties make them suitable candidates for further exploration in drug delivery systems or as components in biomaterials.

Several compounds share structural similarities with N-Boc-1,6-hexanediamine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| 1,6-Hexanediamine | Unprotected amine; more reactive than Boc-protected form. | |

| N-Boc-2-aminoethylamine | Contains an ethylene spacer; used in peptide synthesis. | |

| N-Boc-3-amino-propanol | Shorter carbon chain; different reactivity profile. |

Uniqueness

N-Boc-1,6-hexanediamine hydrochloride's uniqueness lies in its extended carbon chain (six carbons), which provides distinct spatial properties compared to shorter chain analogs. This characteristic enhances its utility as a spacer in various synthetic applications while maintaining stability due to the Boc protection.

N-Boc-1,6-hexanediamine hydrochloride (CAS: 65915-94-8) is a Boc (tert-butoxycarbonyl)-protected diamine derivative with a six-carbon alkyl chain. Its molecular formula is $$ \text{C}{11}\text{H}{24}\text{N}2\text{O}2 \cdot \text{HCl} $$, yielding a molecular weight of 252.78 g/mol. The IUPAC name is tert-butyl $$ N $$-(6-aminohexyl)carbamate hydrochloride. Common synonyms include Boc-1,6-diaminohexane hydrochloride and tert-butoxycarbonylhexamethylenediamine hydrochloride. The compound features a primary amine group protected by the acid-labile Boc group and a secondary amine protonated as a hydrochloride salt, enhancing its stability and solubility in polar solvents.

Historical Development and Significance

The Boc group, introduced by Carpino in the 1960s, revolutionized peptide synthesis by enabling selective amine protection. N-Boc-1,6-hexanediamine hydrochloride emerged as a derivative optimized for stability in acidic and aqueous environments, addressing challenges in polymer chemistry and drug delivery. Its development paralleled advances in biodegradable materials, where controlled amine deprotection is critical.

Relationship to Parent Compound N-Boc-1,6-Hexanediamine

The hydrochloride form is derived from the parent compound, N-Boc-1,6-hexanediamine (CAS: 51857-17-1), via protonation with HCl. While the parent compound is a free base ($$ \text{C}{11}\text{H}{24}\text{N}2\text{O}2 $$, MW: 216.32 g/mol), the hydrochloride salt offers improved crystallinity and handling. The Boc group protects the primary amine during synthetic steps, while the hydrochloride stabilizes the secondary amine, preventing unwanted side reactions.

N-Boc-1,6-hexanediamine hydrochloride possesses the molecular formula C₁₁H₂₅ClN₂O₂, representing the addition of hydrochloric acid to the parent N-Boc-1,6-hexanediamine compound [4] [5]. The molecular weight of this hydrochloride salt is precisely 252.78 grams per mole [4] [5] [16]. This molecular weight reflects the incorporation of the hydrochloride moiety to the base compound, which itself has a molecular weight of 216.33 grams per mole [3] [6]. The addition of the hydrochloric acid component increases the overall molecular mass by approximately 36.45 atomic mass units, corresponding to the mass contribution of the chloride ion and the associated proton [4] [5].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₅ClN₂O₂ | [4] [5] |

| Molecular Weight | 252.78 g/mol | [4] [5] [16] |

| Base Compound Formula | C₁₁H₂₄N₂O₂ | [2] [3] |

| Base Compound Weight | 216.33 g/mol | [3] [6] |

Structural Features and Functional Groups

The structural architecture of N-Boc-1,6-hexanediamine hydrochloride is characterized by several distinct functional groups that confer specific chemical properties to the molecule [1] [3]. The compound contains a tert-butoxycarbonyl protecting group, commonly referred to as the Boc group, which is attached to one of the terminal amino groups through a carbamate linkage [3] [30]. This Boc group consists of a tert-butyl moiety connected to a carbonyl carbon through an oxygen atom, forming the characteristic tert-butoxycarbonyl structure [30] [31].

The central structural feature is a six-carbon aliphatic chain (hexamethylene) that serves as a flexible spacer between the two nitrogen-containing termini [1] [7]. One terminus bears the Boc-protected amino group, while the opposite end contains a free primary amino group that has been protonated in the hydrochloride salt form [4] [5]. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-(6-aminohexyl)carbamate hydrochloride [3] [5].

The linear formula can be expressed as (CH₃)₃COCONH(CH₂)₆NH₂·HCl, clearly illustrating the arrangement of functional groups [5]. The canonical Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)NCCCCCCN.Cl, which provides a systematic description of the molecular connectivity [4] [16].

| Functional Group | Position | Description |

|---|---|---|

| tert-Butoxycarbonyl | Terminal | Protecting group for amine |

| Carbamate linkage | Between Boc and alkyl chain | C(=O)NH bond |

| Hexamethylene chain | Central | Six-carbon aliphatic spacer |

| Primary amine | Terminal | Free amino group (protonated) |

| Hydrochloride | Associated with amine | Salt-forming counterion |

Physical State and Appearance

N-Boc-1,6-hexanediamine hydrochloride typically exists as a solid material under standard laboratory conditions [9] [16]. Multiple sources consistently report the compound as appearing in powder form, specifically described as a white to off-white crystalline solid [9] [16]. The crystalline nature of this material is characteristic of many organic hydrochloride salts, where the ionic interactions between the protonated amine and chloride ion contribute to the formation of an ordered solid structure [11].

The physical appearance has been documented across various supplier specifications, with the compound generally maintaining consistent visual characteristics regardless of the source [9] [16]. The solid state is stable under normal storage conditions, and the material retains its crystalline structure when properly handled and stored according to recommended protocols [16] [17].

| Physical Property | Description | Source |

|---|---|---|

| Physical State | Solid | [9] [16] |

| Appearance | White to off-white powder | [9] [16] |

| Crystal Structure | Crystalline solid | [11] [16] |

| Stability | Stable under normal conditions | [16] [17] |

Solubility Profile

The solubility characteristics of N-Boc-1,6-hexanediamine hydrochloride demonstrate selective dissolution patterns across different solvent systems [12] [16]. The compound exhibits good solubility in methanol, with documented solubility of 100 milligrams per milliliter, indicating strong compatibility with this polar protic solvent [16]. This high solubility in methanol is attributed to the ability of the solvent to form hydrogen bonds with both the carbamate functional group and the protonated amine center [16].

The base compound, N-Boc-1,6-hexanediamine, shows solubility in dichloromethane and ethyl acetate [7] [12]. However, specific solubility data for the hydrochloride salt in these organic solvents has not been extensively documented in the available literature. The presence of the hydrochloride functionality is expected to modify the solubility profile compared to the free base, potentially reducing solubility in non-polar organic solvents while enhancing water solubility [8] [12].

The compound's solubility in ether and dichloromethane has been noted for the base form, suggesting that the protected amine maintains reasonable compatibility with moderately polar organic solvents [8]. The amphiphilic nature of the molecule, containing both hydrophobic alkyl regions and hydrophilic functional groups, contributes to its diverse solubility behavior across different solvent systems [12].

| Solvent | Solubility | Notes |

|---|---|---|

| Methanol | 100 mg/ml | Well documented |

| Dichloromethane | Soluble (base form) | Good compatibility |

| Ethyl acetate | Soluble (base form) | Moderate polarity solvent |

| Ether | Soluble (base form) | Lower polarity solvent |

Melting Point and Thermal Properties

The melting point of N-Boc-1,6-hexanediamine hydrochloride has been consistently reported across multiple sources as occurring within the range of 162-164 degrees Celsius [4] [16]. This relatively narrow melting range indicates good purity and crystalline uniformity of the compound under standard analytical conditions [4] [14]. The melting point serves as an important identification parameter and quality control measure for this chemical entity [16].

Thermal decomposition characteristics have been documented through safety data sheets, which indicate that the compound maintains stability under normal handling conditions but may undergo decomposition at elevated temperatures [14]. The boiling point has been calculated or estimated at approximately 325.3 degrees Celsius at 760 millimeters of mercury pressure, though this represents a theoretical value given that decomposition would likely occur before reaching this temperature [4].

Flash point measurements indicate that the compound has a flash point of 150.5 degrees Celsius, providing important information for safe handling and storage procedures [4]. These thermal properties collectively demonstrate that N-Boc-1,6-hexanediamine hydrochloride exhibits reasonable thermal stability under normal laboratory conditions while requiring appropriate precautions at elevated temperatures [4] [14].

| Thermal Property | Value | Source |

|---|---|---|

| Melting Point | 162-164°C | [4] [16] |

| Boiling Point | 325.3°C at 760 mmHg | [4] |

| Flash Point | 150.5°C | [4] |

| Thermal Stability | Stable under normal conditions | [14] |

Spectroscopic Characteristics

The spectroscopic properties of N-Boc-1,6-hexanediamine hydrochloride provide detailed structural confirmation through multiple analytical techniques [22] [23]. Infrared spectroscopy reveals characteristic absorption bands that correspond to the major functional groups present in the molecule [19] [25]. The carbonyl stretch of the carbamate group typically appears in the region around 1731 centimeters⁻¹, which is consistent with the ester-like character of the tert-butoxycarbonyl protecting group [25].

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular environment of hydrogen and carbon atoms within the structure [25]. Proton nuclear magnetic resonance spectra typically show characteristic signals for the tert-butyl group appearing as a singlet around 1.4 parts per million, representing the nine equivalent methyl protons [25]. The methylene protons of the hexamethylene chain appear as complex multiplets in the aliphatic region between 1.2-3.2 parts per million [25].

The amine protons, particularly those associated with the Boc-protected nitrogen, often appear as broad signals due to hydrogen bonding and exchange phenomena [19] [25]. Mass spectrometry provides molecular weight confirmation, with the molecular ion peak corresponding to the expected molecular mass of 252.78 atomic mass units for the hydrochloride salt [4] [22].

| Spectroscopic Method | Key Characteristics | Typical Values |

|---|---|---|

| Infrared | C=O stretch (carbamate) | ~1731 cm⁻¹ |

| Proton NMR | tert-Butyl singlet | ~1.4 ppm |

| Proton NMR | Methylene multiplets | 1.2-3.2 ppm |

| Mass Spectrometry | Molecular ion | 252.78 m/z |

Direct Hydrochloride Salt Formation

The formation of hydrochloride salts from diamines represents a fundamental synthetic transformation that enables subsequent chemical modifications and provides enhanced stability for storage and handling [1]. Direct hydrochloride salt formation from 1,6-hexanediamine involves the protonation of amino groups using hydrochloric acid or hydrochloric acid-generating reagents.

The most straightforward approach utilizes hydrochloric acid in diethyl ether, where the diamine is dissolved in 30-50 milliliters of diethyl ether and treated with slightly greater than two molar equivalents of 1.0 molar hydrochloric acid in diethyl ether [1]. This method provides clean salt formation with yields ranging from 85-95%, though it requires careful handling of hydrochloric acid gas and appropriate safety precautions.

Alternative methodologies employ hydrochloric acid-generating reagents such as trimethylsilyl chloride or thionyl chloride. The trimethylsilyl chloride method involves dissolving the diamine in anhydrous methanol at 0°C under stirring, followed by dropwise addition of freshly distilled trimethylsilyl chloride [2] [3]. This approach offers controlled hydrochloric acid generation and achieves exceptional purity levels of 93-99%, making it particularly suitable for applications requiring high-quality starting materials.

| Method | Reaction Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| HCl in diethyl ether | Diethyl ether, >2 eq HCl | Clean salt formation | Requires handling of HCl gas | 85-95 |

| HCl gas bubbling | Direct bubbling | Direct method | Safety concerns | 80-90 |

| Me₃SiCl as HCl source | Anhydrous methanol, 0°C | Controlled HCl generation | Additional step required | 93-99 |

| SOCl₂ as HCl source | MeOH, room temperature | Mild conditions | Byproduct formation | 90-95 |

The mechanistic pathway involves protonation of the nitrogen atoms, converting the neutral diamine into a positively charged species that readily associates with chloride ions to form the crystalline hydrochloride salt [4]. This ionic nature facilitates crystallization and improves the compound's handling properties compared to the free base form.

Selective Mono-Boc Protection Strategies

Selective mono-protection of symmetrical diamines presents significant synthetic challenges due to the identical reactivity of both amino groups [5] [6]. The development of effective strategies for mono-Boc protection has been driven by the need for versatile building blocks in medicinal chemistry and materials science.

The stoichiometric control approach represents the most widely investigated method, employing substoichiometric amounts of di-tert-butyl dicarbonate to achieve selective monoprotection. Optimal conditions typically utilize 0.8 equivalents of Boc anhydride in methanol at room temperature [5] [6]. This method achieves yields of approximately 45% for the desired mono-protected product, though it requires careful optimization to minimize formation of both unprotected diamine and di-protected products.

Flow chemistry methodologies have emerged as powerful alternatives for mono-Boc protection, offering precise control over reaction parameters and improved selectivity [7] [8] [9]. The continuous flow approach utilizes polytetrafluoroethylene tubular reactors with 0.5 millimeter internal diameter, operated at 0°C with residence times of less than one minute. This methodology achieves yields ranging from 45-91% and provides excellent reproducibility with productivity indexes of 1.2-3.6 grams per hour.

| Strategy | Solvent | Temperature (°C) | Reaction Time | Mono-protection Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Stoichiometric control (0.8 eq Boc₂O) | Methanol | Room temperature | 1-2 hours | 45 | Moderate |

| HCl salt intermediate | Methanol/Water | 0-25 | 1 hour | 80-87 | High |

| Flow chemistry | Methanol | 0 | <1 minute | 45-91 | High |

| Trimethylsilyl chloride method | Anhydrous methanol | 0 | 1 hour | 93-99 | Excellent |

The hydrochloric acid salt intermediate strategy offers superior selectivity by temporarily protecting one amino group through protonation [2] [3] [10]. This approach involves treating the diamine with one equivalent of hydrochloric acid to form the mono-hydrochloride salt, followed by Boc protection of the remaining free amino group. The method achieves yields of 80-87% and demonstrates excellent selectivity for mono-protection.

The trimethylsilyl chloride method combines salt formation with subsequent Boc protection in a one-pot procedure [2] [3]. This elegant approach utilizes trimethylsilyl chloride to generate hydrochloric acid in situ, creating the mono-hydrochloride salt, which is then treated with di-tert-butyl dicarbonate. The method achieves exceptional yields of 93-99% with outstanding selectivity.

Synthesis from 1,6-Hexanediamine

The synthesis of N-Boc-1,6-hexanediamine hydrochloride from 1,6-hexanediamine follows well-established protocols that have been extensively optimized for both laboratory and industrial applications [11]. The conventional approach involves dissolving 1,6-hexanediamine in dichloromethane and cooling the solution to 0-3°C in an ice bath.

The standard protocol employs 0.3 equivalents of di-tert-butyl dicarbonate added slowly over one hour to control the reaction rate and minimize di-protection [11]. The reaction mixture is allowed to warm to room temperature and proceeds overnight with continuous stirring. This extended reaction time ensures complete conversion while maintaining selectivity for mono-protection.

Workup procedures involve extraction with saturated aqueous sodium bicarbonate to remove excess reagents and byproducts [11]. The organic phases are pooled, dried over anhydrous sodium sulfate, and evaporated under reduced pressure. The resulting oil is dissolved in 1 normal hydrochloric acid and extracted with ether to remove organic impurities. The aqueous phase is washed with ether, made basic to pH 10 with 2 normal sodium hydroxide, and extracted with ethyl acetate to recover the product.

Alternative workup procedures utilize direct treatment with hydrochloric acid to generate the hydrochloride salt. The crude N-Boc-1,6-hexanediamine is dissolved in organic solvent and treated with hydrochloric acid in ether or generated in situ using trimethylsilyl chloride [2] [3]. This approach provides the desired hydrochloride salt directly and eliminates the need for basic extraction steps.

Quality control measures include thin-layer chromatography analysis with Rf values of 0.51 in appropriate solvent systems [12] [11]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals at δ 4.54 (broad singlet, 1H; NH), 3.05-2.62 (multiplet, 4H; NCH₂), 1.41 (multiplet, 9H; CH₃), and 1.29 (multiplet, 8H; CH₂) in deuterated chloroform [12] [11].

Methods Using Boc Anhydride/Triethylamine Systems

The combination of di-tert-butyl dicarbonate and triethylamine represents the most widely utilized system for amino group protection in organic synthesis [13] [14] [15]. This system offers excellent compatibility with diverse substrates and provides reliable protection under mild conditions.

The fundamental mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate that eliminates tert-butoxide [14] [15]. The released tert-butoxide or derived carbonate acts as a base, though additional triethylamine is typically required to neutralize the acidic byproducts and drive the reaction to completion.

Optimal reaction conditions employ 1.2 equivalents of di-tert-butyl dicarbonate and 1.2 equivalents of triethylamine in dichloromethane at 0°C [11] [16] [17]. Lower temperatures minimize side reactions, particularly di-protection in the case of diamines, while the slight excess of reagents ensures complete conversion of the starting material.

| Parameter | Typical Range | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Boc₂O equivalents | 1.0-1.5 | 1.2 | Higher = better conversion |

| Triethylamine equivalents | 1.0-1.5 | 1.2 | Minimum 1 eq required |

| Solvent | DCM/THF/MeOH | Dichloromethane | DCM preferred |

| Temperature | 0-25°C | 0°C | Lower = less side reactions |

| Reaction time | 1-12 hours | 2-4 hours | Plateau after 4h |

Solvent selection significantly influences reaction outcomes, with dichloromethane providing optimal solubility for both reactants and products while minimizing competing reactions [13] [14] [18]. Tetrahydrofuran offers comparable performance but may lead to increased formation of side products. Methanol accelerates the reaction through hydrogen bonding interactions but can complicate workup procedures [18] [19].

The role of triethylamine extends beyond simple acid neutralization, as kinetic studies demonstrate that the base facilitates the reaction through formation of transient complexes with di-tert-butyl dicarbonate [20]. Insufficient base leads to incomplete reactions and formation of acidic byproducts that can degrade the desired product.

Temperature control proves critical for selectivity, particularly in diamine protection reactions where di-protection represents a significant competing pathway [15] [19]. Reactions conducted at 0°C typically achieve mono-protection selectivities exceeding 80%, while elevated temperatures favor formation of di-protected products.

Scale-up Considerations and Yield Optimization

The successful scale-up of N-Boc-1,6-hexanediamine hydrochloride synthesis requires careful attention to heat transfer, mixing efficiency, and process monitoring [21] [22]. Laboratory procedures that perform well at milligram to gram scale often encounter significant challenges when implemented at kilogram scale due to fundamental differences in reaction kinetics and mass transfer limitations.

Heat transfer considerations become paramount at larger scales, as the exothermic nature of the Boc protection reaction can lead to temperature excursions that favor side product formation [21]. Industrial-scale reactions typically require external cooling and controlled addition rates to maintain optimal temperatures. The use of stainless steel or glass-lined steel reactors provides adequate heat transfer while maintaining chemical compatibility.

Mixing efficiency directly impacts reaction outcomes, as inadequate mixing can result in local concentration gradients and incomplete reactions [21] [22]. Laboratory magnetic stirring systems must be replaced with mechanical stirring systems capable of maintaining homogeneous reaction mixtures at larger scales. High-efficiency mixing systems may be required for viscous reaction mixtures or when rapid addition rates are employed.

| Scale Factor | Typical Batch Size | Equipment Changes | Heat Transfer Issues | Mixing Requirements | Yield Expectations (%) |

|---|---|---|---|---|---|

| Laboratory (mg) | 0.1-1 g | Glass vessels | Minimal | Magnetic stirrer | 85-95 |

| Pilot (g) | 10-100 g | Steel reactors | Moderate | Mechanical stirrer | 80-90 |

| Production (kg) | 1-10 kg | Industrial reactors | Significant | High-efficiency mixing | 75-85 |

Raw material purity considerations become increasingly important at larger scales, as the economic impact of high-purity reagents can be prohibitive [21]. Commercial-grade materials may contain impurities that affect reaction kinetics or product quality, necessitating careful evaluation and potential purification steps.

Process monitoring and control systems enable real-time optimization and quality assurance at production scales [22]. In-line analytical techniques such as infrared spectroscopy or gas chromatography provide continuous feedback on reaction progress and allow for dynamic adjustment of process parameters.

Yield optimization strategies include the implementation of continuous processes that minimize product degradation and improve overall efficiency [7] [23]. Continuous flow systems offer superior heat and mass transfer characteristics compared to batch processes, enabling higher throughput and improved product consistency.

Alternative Synthetic Approaches

Microwave-assisted methodologies have emerged as powerful alternatives for Boc protection reactions, offering dramatically reduced reaction times and improved energy efficiency [24] [25] [26]. These methods utilize microwave irradiation to provide rapid, uniform heating that accelerates reaction rates while maintaining excellent selectivity.

The microwave-assisted approach typically employs silica-supported sulfonic acid catalysts in dichloromethane, with reaction times reduced to 10 minutes at 100°C [24]. The catch-and-release mechanism enables facile purification, as the protonated amine binds to the acidic support and can be released by treatment with base. This methodology achieves yields of 94-99% with exceptional product purity.

Flow chemistry represents another significant advancement, particularly for continuous manufacturing applications [7] [8] [9]. The flow-mediated synthesis utilizes polytetrafluoroethylene tubular reactors that provide precise temperature control and consistent residence times. The method achieves productivity indexes of 1.2-3.6 grams per hour and offers excellent scalability for industrial applications.

| Method | Reaction Time | Temperature (°C) | Yield (%) | Advantages | Best Applications |

|---|---|---|---|---|---|

| Microwave-assisted | 10 minutes | 100-140 | 94-99 | Fast reaction | Small scale synthesis |

| Flow chemistry | <1 minute | 0-130 | 45-91 | Precise control | Process development |

| Solvent-free conditions | 30-60 minutes | 70-100 | 85-96 | Green chemistry | Industrial scale |

| Solid-supported reagents | 10 minutes | 100 | 85-95 | Easy workup | Research applications |

Solvent-free methodologies align with green chemistry principles by eliminating organic solvents and reducing environmental impact [27] [28]. These approaches utilize solid-supported catalysts or neat reaction conditions, achieving yields of 85-96% while simplifying workup procedures. The methods prove particularly attractive for large-scale applications where solvent recovery and disposal costs can be significant.

Solid-supported reagent systems offer advantages in terms of reaction workup and product purification [24]. Polymer-supported bases and acid scavengers enable clean reactions with minimal byproduct formation, while solid-supported di-tert-butyl dicarbonate provides controlled release of the protecting reagent.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant